2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C₁₂H₁₇NO₃ with a molecular weight of 223.2683 g/mol .
- Its IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide .
- The structure consists of an acetamide group attached to a phenylimidazolidinone ring via a 3,4-dimethoxyphenethyl side chain.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves acetylation of using acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction typically occurs under mild acidic conditions.
Industrial Production: Information on large-scale industrial production methods is limited, but it can be synthesized in the lab.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield modified derivatives of the parent compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: No specific medical applications reported yet.
Industry: Limited information on industrial applications.
Mechanism of Action
- Mechanism not well-documented.
- Potential molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds: Other acetamides or phenylimidazolidinones.
Uniqueness: The combination of the 3,4-dimethoxyphenethyl side chain and the phenylimidazolidinone core sets it apart.
Remember that this compound’s research landscape is still unfolding, and further investigations may reveal additional applications and mechanisms
Properties
Molecular Formula |
C27H26FN3O5 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O5/c1-35-23-13-8-18(16-24(23)36-2)14-15-30-22(17-25(32)29-20-11-9-19(28)10-12-20)26(33)31(27(30)34)21-6-4-3-5-7-21/h3-13,16,22H,14-15,17H2,1-2H3,(H,29,32) |
InChI Key |
QCKMYRJDTWHBCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.